molecular formula C11H20O8 B6310430 5-(beta-D-Glucopyranosyl-oxy)pentanoic acid CAS No. 1858223-92-3

5-(beta-D-Glucopyranosyl-oxy)pentanoic acid

Cat. No.: B6310430
CAS No.: 1858223-92-3
M. Wt: 280.27 g/mol
InChI Key: PVJIKYBTTARCDP-WVTGURRWSA-N
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Description

5-(beta-D-Glucopyranosyl-oxy)pentanoic acid is a chemical compound with the molecular formula C11H20O8 and a molecular weight of 280.27 g/mol This compound is characterized by the presence of a glucopyranosyl group attached to a pentanoic acid backbone, making it a glucoside derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(beta-D-Glucopyranosyl-oxy)pentanoic acid typically involves the glycosylation of pentanoic acid derivatives with glucopyranosyl donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

5-(beta-D-Glucopyranosyl-oxy)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-(beta-D-Glucopyranosyl-oxy)pentanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(beta-D-Glucopyranosyl-oxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The glucopyranosyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pentanoic acid backbone may also play a role in the compound’s overall activity by influencing its solubility, stability, and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Glucosides: Compounds with similar glucopyranosyl groups attached to different backbones.

    Pentanoic Acid Derivatives: Compounds with similar pentanoic acid backbones but different functional groups attached.

Uniqueness

5-(beta-D-Glucopyranosyl-oxy)pentanoic acid is unique due to its specific combination of a glucopyranosyl group and a pentanoic acid backbone. This combination imparts distinct chemical and biological properties that differentiate it from other glucosides and pentanoic acid derivatives .

Properties

IUPAC Name

5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJIKYBTTARCDP-WVTGURRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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